6-Nonenal

Overview

Description

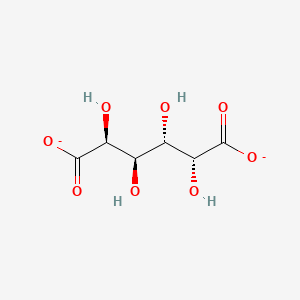

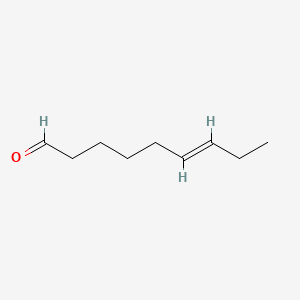

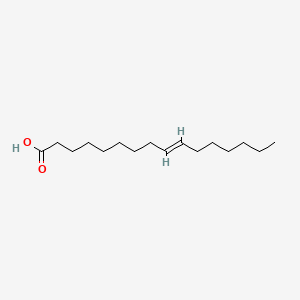

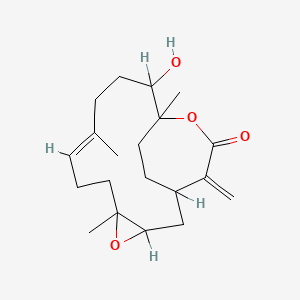

6-Nonenal is a fatty aldehyde . It is an organic compound with the formula C2H5CH=CH(CH2)4CHO . Other isomeric nonenal compounds are also known to exist naturally .

Synthesis Analysis

6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes . Either geometric isomer of this compound may be prepared by preparing by brominating 5-octene-1-ol, then preparing the appropriate Grignard reagent. Triethyl orthoformate is treated with this Grignard reagent, then hydrolyzed to give 6-nonenal .Molecular Structure Analysis

The molecular structure of 6-Nonenal is available as a 2d Mol file or as a computed 3d SD file . The molecular formula of 6-Nonenal is C9H16O .Chemical Reactions Analysis

6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes .Physical And Chemical Properties Analysis

6-Nonenal has a density of 0.8±0.1 g/cm3, a boiling point of 194.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol .Scientific Research Applications

Food Industry: Aroma Profiling

6-Nonenal is widely recognized for its role in aroma profiling within the food industry. The cis-isomer of 6-Nonenal is a principal component in the aromas of muskmelon fruits . It is biosynthesized from γ-linolenic acid catalyzed by a lipoxygenase, which converts alkene groups into hydroperoxides. These hydroperoxides then cleave by hydroperoxide lyase into the corresponding cis-aldehydes .

Dairy Products: Off-flavor Identification

In dairy science, the trans-isomer of 6-Nonenal has been identified as an off-flavor component in foam-spray-dried milks . It is thought to originate from lipid oxidation and can significantly affect the taste and quality of milk products.

Material Science: Polypropylene Odorant

6-Nonenal has been suggested as a potential odorant for polypropylene materials. This application is particularly relevant in the context of packaging and consumer goods, where the scent of a product can influence consumer perception .

Analytical Chemistry: Chromatographic Analysis

The compound is used in chromatographic analysis as a standard for calibrating retention indices in gas chromatography. This is crucial for the identification and quantification of volatile compounds in various samples .

Synthetic Chemistry: Laboratory Synthesis

6-Nonenal can be synthesized in the laboratory via bromination of 5-octene-1-ol, followed by Grignard reaction and hydrolysis. This synthetic route is valuable for producing the compound for research and industrial applications .

Mechanism of Action

Target of Action

6-Nonenal, also known as (E)-non-6-enal, is an organic compound that is primarily involved in the aroma of various fruits and food products . The primary targets of 6-Nonenal are the olfactory receptors in the human body, which detect its presence and contribute to the perception of aroma.

Mode of Action

The interaction of 6-Nonenal with its targets primarily involves the binding of the compound to olfactory receptors, leading to the perception of aroma. This compound is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes .

Biochemical Pathways

The biosynthesis of 6-Nonenal involves the conversion of γ-lineolenic acid into hydroperoxides by the enzyme lipoxygenase. These hydroperoxides are then cleaved by hydroperoxide lyase into cis-aldehydes, including 6-Nonenal . This pathway is part of the larger lipid peroxidation process, which is a key aspect of cellular metabolism and response to oxidative stress .

Pharmacokinetics

Its boiling point is 62 to 63 °C at 2 mmHg, and it has a solubility in water of 0.63 g/L

Result of Action

The primary result of 6-Nonenal’s action is the perception of aroma. It is often listed as the principal component in the aromas of muskmelon fruits . .

Action Environment

Environmental factors such as heat, pH, oxygen, and light can induce significant changes in the quality of food products containing 6-Nonenal . For instance, the content of aldehydes including 6-Nonenal decreased in treated watermelon juices, while those of certain alcohols increased during illumination . Therefore, the action, efficacy, and stability of 6-Nonenal can be influenced by various environmental factors.

Safety and Hazards

properties

IUPAC Name |

(E)-non-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPCOBSXBGDMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317588 | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nonenal | |

CAS RN |

2277-20-5 | |

| Record name | (E)-6-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NONENAL, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 6-Nonenal and what does it smell like?

A1: 6-Nonenal, specifically the (E)-isomer, is an unsaturated aldehyde found naturally in various fruits and vegetables. It contributes significantly to the characteristic aroma of cucumbers, melons, and watermelon. [, , , , , ] It is described as having a green, cucumber-like, slightly fatty, and melon-like odor. [, , ]

Q2: In which fruits is 6-Nonenal a key aroma compound?

A2: 6-Nonenal has been identified as a key aroma compound in various fruits, including:

- Watermelon: It contributes to the fresh, green notes, especially in seedless varieties. [, , , , , , ]

- Melon: It is a crucial aroma component in various melon varieties, including cantaloupe and oriental melon. [, , , , ]

- Cucumber: It is a primary aroma compound responsible for the distinct cucumber scent. [, , , ]

- Yuzu: A unique citrus fruit, Yuzu contains 6-Nonenal as a contributor to its complex aroma profile. [, ]

Q3: How is 6-Nonenal formed in plants?

A4: 6-Nonenal is formed in plants as a product of lipid oxidation, specifically the degradation of linoleic acid and linolenic acid. These fatty acids are broken down by enzymes like lipoxygenase, leading to the formation of various volatile compounds, including 6-Nonenal. [, , ]

Q4: Can environmental factors influence the levels of 6-Nonenal in fruits?

A5: Yes, environmental factors like light, temperature, and oxygen availability can significantly impact the formation and degradation of 6-Nonenal in fruits. Studies have shown that exposure to light can lead to increased production of 6-Nonenal, while storage temperature can affect its volatility and retention in the fruit. [, ]

Q5: Is 6-Nonenal found in other sources besides fruits and vegetables?

A5: Yes, 6-Nonenal has also been identified in:

- Cooked Chicken: It contributes to the characteristic odor of irradiated chicken meat. [, ]

- Marine Environments: It is produced by certain marine algae and can be found dissolved in seawater. []

Q6: What are the main applications of 6-Nonenal?

A7: 6-Nonenal is primarily used as a flavoring agent in the food industry to impart fresh, green, and cucumber-like notes. It is also used in the fragrance industry for creating natural-smelling perfumes and cosmetics. [, ]

Q7: How does 6-Nonenal contribute to the overall flavor profile of food products?

A8: 6-Nonenal can act synergistically with other aroma compounds present in food products to enhance their overall flavor profile. For example, in melon, it interacts with esters and other aldehydes to create a complex and desirable aroma. [, ]

Q8: Is there ongoing research on 6-Nonenal?

A8: Yes, research on 6-Nonenal is ongoing, focusing on:

- Understanding its formation mechanisms in different plant species. [, ]

- Developing strategies to control its production and degradation in food products to enhance shelf-life and flavor stability. [, , ]

- Exploring its potential as a natural pest control agent, as it has been found to attract certain insects, such as melon flies. []

Q9: What analytical techniques are used to identify and quantify 6-Nonenal in food products?

A9: The most common techniques for analyzing 6-Nonenal include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like 6-Nonenal in complex mixtures. [, , , , , , , , ]

- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample, improving sensitivity and selectivity. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)

![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)